Ethyl 5-methoxy-2-nitrobenzoate
Overview
Description
Ethyl 5-methoxy-2-nitrobenzoate: is an organic compound with the molecular formula C10H11NO5 It is a derivative of benzoic acid, featuring a nitro group at the second position, a methoxy group at the fifth position, and an ethyl ester functional group
Mechanism of Action
Mode of Action
It’s known that nitrobenzoates can undergo reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
The biochemical pathways affected by Ethyl 5-methoxy-2-nitrobenzoate are currently unknown . More research is needed to elucidate the biochemical pathways and their downstream effects.
Biochemical Analysis
Biochemical Properties
Ethyl 5-methoxy-2-nitrobenzoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves the nitro group of the compound, which can participate in redox reactions. For instance, this compound can act as a substrate for nitroreductase enzymes, leading to the reduction of the nitro group to an amino group. This interaction is crucial for understanding the compound’s role in biochemical pathways .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes. These effects are particularly relevant in the context of cancer research, where the compound has been studied for its potential to inhibit the growth of cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways. This inhibition can result in the downregulation of signaling pathways that promote cell proliferation. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have minimal effects, while higher doses can lead to significant biological activity. For example, high doses of this compound have been shown to inhibit tumor growth in animal models. At very high doses, the compound can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. These threshold effects are important for determining the safe and effective dosage range for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound can be metabolized by enzymes such as nitroreductases, which reduce the nitro group to an amino group. This metabolic transformation can lead to the formation of various metabolites, which can further participate in biochemical reactions. Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, this compound can localize to various cellular compartments, where it can exert its effects. The distribution of the compound within tissues can also influence its overall biological activity and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This subcellular localization is important for understanding the precise mechanisms by which this compound exerts its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methoxy-2-nitrobenzoate typically involves a multi-step process:
Nitration: The starting material, 5-methoxybenzoic acid, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the second position.
Esterification: The resulting 5-methoxy-2-nitrobenzoic acid is then esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and efficiency. This includes the use of continuous flow reactors for nitration and esterification processes, as well as the implementation of purification techniques such as recrystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methoxy-2-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Iron powder and hydrochloric acid, catalytic hydrogenation with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products
Reduction: 5-methoxy-2-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-methoxy-2-nitrobenzoic acid.
Scientific Research Applications
Ethyl 5-methoxy-2-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It is utilized in the preparation of functional materials with specific properties.
Biological Studies: The compound is used in studies investigating the biological activity of nitroaromatic compounds.
Comparison with Similar Compounds
Ethyl 5-methoxy-2-nitrobenzoate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-methoxy-2-nitrobenzoate: Similar structure but with the methoxy group at the fourth position.
Ethyl 5-methoxy-3-nitrobenzoate: Similar structure but with the nitro group at the third position.
Uniqueness
This compound is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The combination of the methoxy and nitro groups at specific positions on the benzene ring can result in distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 5-methoxy-2-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-3-16-10(12)8-6-7(15-2)4-5-9(8)11(13)14/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGJXPKDLOTAIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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